molecular formula C27H29NO4 B4587659 ethyl 6-(4-ethoxyphenyl)-3-(2-methylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

ethyl 6-(4-ethoxyphenyl)-3-(2-methylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B4587659
M. Wt: 431.5 g/mol
InChI Key: SEEXJLDNZLYYPO-UHFFFAOYSA-N
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Description

Ethyl 6-(4-ethoxyphenyl)-3-(2-methylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C27H29NO4 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.20965841 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The research on ethyl 6-(4-ethoxyphenyl)-3-(2-methylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate spans several areas, including synthesis methodologies, structural analysis, and applications in medicinal chemistry. Although direct studies on this specific compound are limited, investigations on structurally related compounds provide insights into potential applications and methodologies that could be relevant.

  • Synthetic Methodologies and Chemical Properties : Studies on similar compounds reveal innovative synthetic routes and chemical transformations. For example, the synthesis of lignan conjugates through cyclopropanation demonstrates the potential for creating diverse molecular structures with antimicrobial and antioxidant properties (K. Raghavendra et al., 2016). Additionally, the preparation of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its structural analysis via X-ray diffraction showcases the depth of structural characterization achievable for complex organic molecules (M. Kaur et al., 2012).

  • Biological Activities and Applications : The exploration of related compounds also extends to biological activities. For instance, the synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates offer a glimpse into the potential medicinal applications of similar structures. These compounds have been tested for antihypertensive and anti-inflammatory activities, suggesting a pathway for the development of new therapeutic agents (R. Chikhale et al., 2009).

  • Chemical Transformations and Mechanistic Insights : Further research into the chemical properties of related molecules, such as the Claisen rearrangement of ethyl allyloxyindole-2-carboxylates, provides valuable mechanistic insights. These studies not only enhance our understanding of complex chemical reactions but also open avenues for synthesizing novel indole derivatives with potential applications in drug development and synthetic organic chemistry (C. Moody, 1984).

Properties

IUPAC Name

ethyl 6-(4-ethoxyphenyl)-3-[(2-methylphenyl)methyl]-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4/c1-4-31-21-12-10-18(11-13-21)20-15-23-25(24(29)16-20)22(26(28-23)27(30)32-5-2)14-19-9-7-6-8-17(19)3/h6-13,20,28H,4-5,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEXJLDNZLYYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=C(N3)C(=O)OCC)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-(4-ethoxyphenyl)-3-(2-methylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
ethyl 6-(4-ethoxyphenyl)-3-(2-methylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 6-(4-ethoxyphenyl)-3-(2-methylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
ethyl 6-(4-ethoxyphenyl)-3-(2-methylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 6-(4-ethoxyphenyl)-3-(2-methylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 6-(4-ethoxyphenyl)-3-(2-methylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.